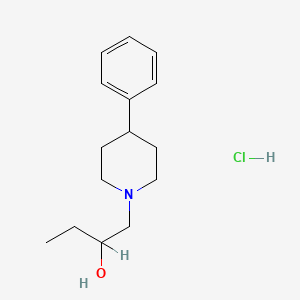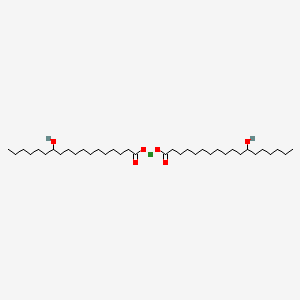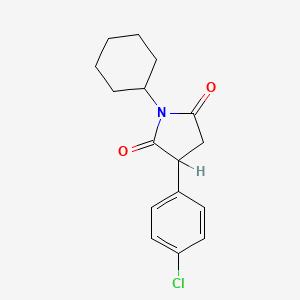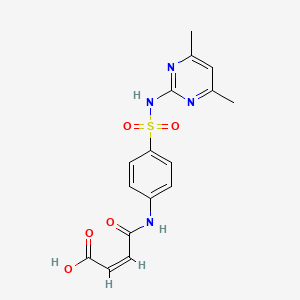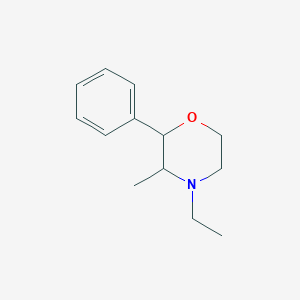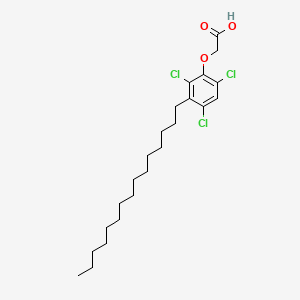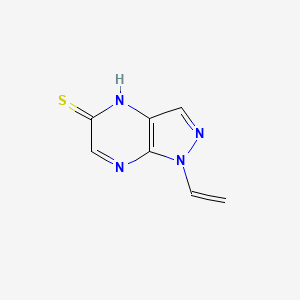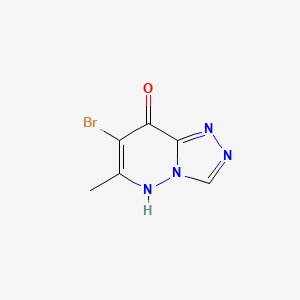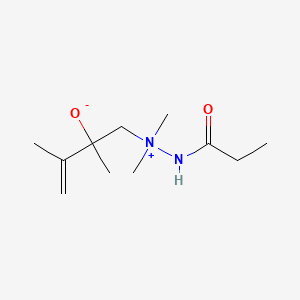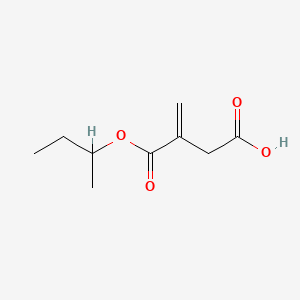
sec-Butyl itaconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl itaconate: is an ester derivative of itaconic acid, a naturally occurring dicarboxylic acid. It is a colorless liquid with a characteristic odor and is used in various industrial applications due to its reactivity and versatility. The compound is gaining attention for its potential as a bio-based monomer in the production of sustainable polymers and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: sec-Butyl itaconate can be synthesized through the esterification of itaconic acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Itaconic acid+sec-Butanol→sec-Butyl itaconate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: sec-Butyl itaconate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which is used in coatings, adhesives, and other applications.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield itaconic acid and sec-butanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different itaconate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Itaconic acid and sec-butanol
Transesterification: Various itaconate esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
sec-Butyl itaconate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of bio-based polymers and copolymers. It is also used in the development of pressure-sensitive adhesives and coatings.
Biology: Investigated for its potential as a biodegradable material in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in the development of antibacterial coatings and materials.
Industry: Utilized in the production of environmentally friendly elastomers, which are used in the automotive and construction industries.
Wirkmechanismus
The mechanism by which sec-Butyl itaconate exerts its effects is primarily through its reactivity as an ester. In polymerization reactions, the double bonds in the itaconate moiety participate in radical or ionic polymerization processes, leading to the formation of long polymer chains. In hydrolysis and transesterification reactions, the ester bond is cleaved, resulting in the formation of itaconic acid and other products.
Vergleich Mit ähnlichen Verbindungen
Dibutyl itaconate: Another ester of itaconic acid, used in similar applications but with different physical properties.
Dimethyl itaconate: A more volatile ester, often used in the synthesis of specialty polymers.
Diethyl itaconate: Similar to dimethyl itaconate but with slightly different reactivity and applications.
Uniqueness of sec-Butyl itaconate: this compound is unique due to its balance of reactivity and stability. It offers a good compromise between the volatility of lower esters and the higher viscosity of longer-chain esters. This makes it particularly suitable for applications requiring a stable yet reactive monomer, such as in the production of bio-based polymers and environmentally friendly materials.
Eigenschaften
CAS-Nummer |
56525-13-4 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
3-butan-2-yloxycarbonylbut-3-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-4-7(3)13-9(12)6(2)5-8(10)11/h7H,2,4-5H2,1,3H3,(H,10,11) |
InChI-Schlüssel |
SKQYQZAJMXQLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(=C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


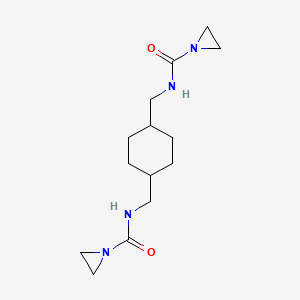
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
